molecular formula C20H20N2O B12125938 (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide

(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide

Cat. No.: B12125938
M. Wt: 304.4 g/mol
InChI Key: DCUJBDTYGVUEBM-CSKARUKUSA-N
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Description

(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide is a synthetic organic compound characterized by its indole and phenylpropene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 5-methylindole, undergoes alkylation with an appropriate ethylating agent to form 2-(5-methyl-1H-indol-3-yl)ethylamine.

    Amide Bond Formation: The amine is then reacted with cinnamoyl chloride under basic conditions to form the desired amide. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the double bond in the phenylpropene moiety can yield saturated amides.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Saturated amides.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

Biology

    Biological Probes: The compound can be used to study biological processes involving indole derivatives.

    Drug Development: Its structural similarity to bioactive molecules makes it a candidate for drug discovery and development.

Medicine

    Pharmacological Studies: The compound can be investigated for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide would depend on its specific application. In biological systems, it may interact with proteins or enzymes, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide: Lacks the methyl group on the indole ring.

    (2E)-N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide: Contains a bromine substituent on the indole ring.

Uniqueness

The presence of the 5-methyl group on the indole ring in (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide can influence its electronic properties and steric interactions, potentially leading to unique reactivity and binding characteristics compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

(E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H20N2O/c1-15-7-9-19-18(13-15)17(14-22-19)11-12-21-20(23)10-8-16-5-3-2-4-6-16/h2-10,13-14,22H,11-12H2,1H3,(H,21,23)/b10-8+

InChI Key

DCUJBDTYGVUEBM-CSKARUKUSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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